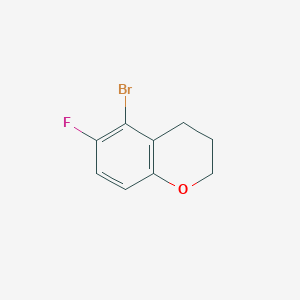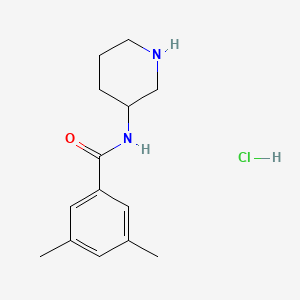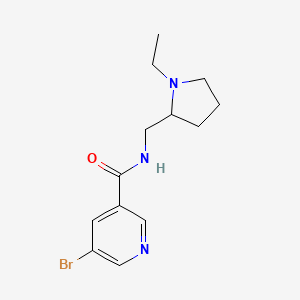
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated phenyl derivative. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol typically involves the bromination of 2-(4-chloro-3-fluorophenyl)ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding ethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-Bromo-2-(4-chloro-3-fluorophenyl)ethanone.
Reduction: 2-(4-chloro-3-fluorophenyl)ethanol.
Substitution: 2-Azido-2-(4-chloro-3-fluorophenyl)ethanol or 2-(4-chloro-3-fluorophenyl)ethanethiol.
Scientific Research Applications
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The presence of halogens on the phenyl ring can influence the compound’s reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Bromo-4’-fluoroacetophenone
- 2-Chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is unique due to the specific arrangement of halogens on the phenyl ring and the presence of both a bromine atom and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
2-bromo-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-6(4-12)5-1-2-7(10)8(11)3-5/h1-3,6,12H,4H2 |
InChI Key |
ILMVQVPUFVCCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)
